N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide
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Overview
Description
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a compound of significant interest in the field of medicinal chemistryThe compound’s structure includes an aminophenyl group and a sulfonyl group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 2-aminophenylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting HDACs, which are involved in gene expression regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit HDACs and induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for biological research
Mechanism of Action
The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of HDAC enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cell proliferation and survival. The molecular targets include HDAC1 and HDAC2, which are key regulators of gene expression .
Comparison with Similar Compounds
Similar Compounds
Chidamide: Another HDAC inhibitor with a similar aminophenyl-benzamide structure.
Vorinostat: A hydroxamic acid-based HDAC inhibitor.
Panobinostat: A pan-HDAC inhibitor with a different chemical structure but similar biological activity.
Uniqueness
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific sulfonyl group, which enhances its binding affinity and selectivity for HDAC enzymes. This structural feature distinguishes it from other HDAC inhibitors and contributes to its potent biological activity .
Properties
CAS No. |
90233-81-1 |
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Molecular Formula |
C16H19N3O3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H19N3O3S/c1-11(2)23(21,22)19-13-7-5-6-12(10-13)16(20)18-15-9-4-3-8-14(15)17/h3-11,19H,17H2,1-2H3,(H,18,20) |
InChI Key |
RUXDDCGGTLQAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
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